molecular formula C29H55N13O9S B15167342 L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine CAS No. 645411-83-2

L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine

Cat. No.: B15167342
CAS No.: 645411-83-2
M. Wt: 761.9 g/mol
InChI Key: AORZYIITXVTACN-RBZZARIASA-N
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Description

L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine is a synthetic heptapeptide featuring two N~5~-(diaminomethylidene)-L-ornithyl residues, which are rare post-translationally modified amino acids. These modifications involve the substitution of the ε-amino group of ornithine with a diaminomethylene group (-NH-C(=NH)-), enhancing its metal-chelating properties and structural stability .

However, unlike MFR-a, this peptide lacks formyl groups, limiting its direct involvement in formylation pathways .

Properties

CAS No.

645411-83-2

Molecular Formula

C29H55N13O9S

Molecular Weight

761.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C29H55N13O9S/c1-14(21(44)37-15(2)23(46)42-20(13-43)27(50)51)39-25(48)18(7-5-10-35-28(31)32)41-26(49)19(8-6-11-36-29(33)34)40-22(45)16(3)38-24(47)17(30)9-12-52-4/h14-20,43H,5-13,30H2,1-4H3,(H,37,44)(H,38,47)(H,39,48)(H,40,45)(H,41,49)(H,42,46)(H,50,51)(H4,31,32,35)(H4,33,34,36)/t14-,15-,16-,17-,18-,19-,20-/m0/s1

InChI Key

AORZYIITXVTACN-RBZZARIASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCSC)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis Framework

Resin Selection and Initial Attachment

The synthesis begins with anchoring the C-terminal amino acid (L-serine) to a resin. Polystyrene-based resins functionalized with 2-chlorotrityl chloride are preferred due to their high loading capacity and stability under acidic cleavage conditions. The serine carboxyl group reacts with the resin’s chlorotrityl group, forming a stable ester bond. This step ensures the peptide remains immobilized during subsequent reactions, enabling efficient washing and purification.

Deprotection and Coupling Cycles

Each amino acid is added sequentially using Fmoc (fluorenylmethyloxycarbonyl) chemistry. The Fmoc group on the N-terminus is removed with 20% piperidine in dimethylformamide (DMF), exposing the amine for coupling. Activation of the incoming amino acid’s carboxyl group is achieved using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and 1-hydroxybenzotriazole (HOBt) in the presence of N,N-diisopropylethylamine (DIPEA). This combination minimizes racemization and ensures high coupling efficiency, critical for preserving the stereochemistry of chiral centers.

Table 1: Representative Coupling Reagents and Their Roles
Reagent Function Optimal Concentration
HBTU Activates carboxyl groups 0.5 M in DMF
HOBt Suppresses racemization 0.5 M in DMF
DIPEA Neutralizes acids, enhances activation 2–4 equiv.

Cleavage and Global Deprotection

Resin Cleavage Conditions

The peptide is cleaved from the resin using a mixture of TFA, triisopropylsilane (TIS), and water (95:2.5:2.5 v/v). This formulation selectively removes the 2-chlorotrityl linker while preserving acid-labile side-chain protections (e.g., Boc on guanidino groups). The reaction is conducted for 2–3 hours at room temperature to minimize side reactions.

Final Deprotection of Guanidino Groups

After cleavage, the Boc-protected guanidino moieties are deprotected using a second TFA treatment (90% TFA in water for 1 hour). This step ensures full exposure of the diaminomethylidene groups, which are critical for the peptide’s biological activity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide mixtures are purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water (0.1% TFA). The target peptide’s hydrophobicity, influenced by methionine and alanine residues, requires a 20–40% acetonitrile gradient over 60 minutes.

Table 2: HPLC Purification Parameters
Parameter Value
Column C18, 5 µm, 250 × 4.6 mm
Flow Rate 1.5 mL/min
Detection UV at 220 nm
Gradient 20–40% acetonitrile in 60 min

Mass Spectrometry Validation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the peptide’s molecular weight. Theoretical mass calculations account for the guanidino groups’ contribution (+30.03 Da per modification). Discrepancies >0.1% indicate incomplete synthesis or side reactions.

Synthesis Challenges and Optimizations

Cumulative Yield Reductions

The peptide’s length (seven residues) results in a cumulative coupling efficiency of ~85% per step, yielding a final product purity of <30% before purification. To mitigate this, double coupling strategies are employed for sterically hindered residues (e.g., N⁵-modified ornithine), improving overall yield to ~50%.

Oxidative Degradation Risks

The methionine residue’s thioether group is prone to oxidation during TFA cleavage. Adding scavengers like thioanisole (10% v/v) to the cleavage cocktail prevents methionine sulfoxide formation, preserving peptide integrity.

Chemical Reactions Analysis

Types of Reactions

L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: N-hydroxysuccinimide (NHS) esters for amine coupling.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with new functional groups.

Scientific Research Applications

L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based vaccines.

    Industry: Utilized in the development of biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine depends on its specific application. Generally, peptides can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved may include:

    Binding to Receptors: Activating or inhibiting signaling pathways.

    Enzyme Inhibition: Blocking enzyme activity by binding to the active site.

    Protein-Protein Interactions: Modulating interactions between proteins to influence cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Peptides

Compound Name Molecular Formula Molecular Weight (Da) Key Features Biological Role
Target Compound Inferred: ~C27H47N11O9S ~800–850 (estimated) Two N~5~-(diaminomethylidene)-L-ornithyl residues; methionine and serine termini Potential metal chelation; structural stability
N~5~-(Diaminomethylene)-L-ornithyl-N~5~-(Diaminomethylene)-L-ornithyl-L-tryptophyl-L-tryptophyl-3-[(2-aminoethyl)(phenylcarbamoyl)amino]-L-alanyl-L-phenylalaninamide () C55H72N18O7 1,097.3 Two N~5~-modified ornithyl residues; aromatic tryptophyl and phenylalaninamide groups Unclear; structural complexity suggests receptor-binding potential
L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine () C37H68N10O9S 829.06 Single N~5~-modified ornithyl residue; leucine-rich sequence Possible protease resistance due to branched aliphatic chains
L-Leucyl-L-glutaminyl-3-nitro-L-tyrosyl-L-methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine () C34H55N11O11S 850.96 Nitrotyrosyl group; glutaminyl residue Potential redox activity or nitration signaling
N~5~-(diaminomethylidene)-D-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-(4R)-4-hydroxyprolyl-L-prolylglycyl-3-(thiophen-2-yl)-L-alanyl-L-seryl-D-phenylalanyl-3-(thiophen-2-yl)-L-alanyl-N~5~-(diam... () C56H83N19O13S2 1,294.5 Thiophene groups; D- and L-ornithyl stereoisomers Likely designed for chiral specificity in drug delivery

Key Differences and Implications

Modification Patterns: The dual N~5~-(diaminomethylidene)-L-ornithyl residues distinguish it from single-modified analogs (e.g., ), possibly increasing metal-binding avidity . Absence of nitrotyrosyl () or formyl groups () limits its role in redox or one-carbon metabolism .

Biological Relevance :

  • Clustering analysis () suggests that such peptides may belong to a biochemical module involving nitrogen-rich modifications, but their exact metabolic pathways remain uncharacterized .
  • Compared to antifungal or antiviral compounds (), this peptide’s lack of selective toxicity markers makes it less suitable for therapeutic use without further optimization .

Biological Activity

L-Methionyl-L-alanyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-serine is a complex peptide characterized by its unique amino acid sequence and multiple diaminomethylidene groups. This structure enhances its reactivity and potential biological activity, making it a subject of interest in biochemistry and pharmacology. This article examines the biological activity of this compound, focusing on its mechanisms of action, interactions with proteins, and potential therapeutic applications.

Structural Characteristics

The compound consists of the following amino acids:

  • L-Methionine
  • L-Alanine
  • L-Ornithine
  • L-Serine

The presence of diaminomethylidene groups significantly influences its chemical properties, enhancing binding interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Modulation : The compound can inhibit or modulate enzyme activity through competitive or non-competitive binding to active sites.
  • Protein Interaction : It interacts with specific proteins, potentially altering their function and influencing various signaling pathways.
  • Electrostatic Interactions : The diaminomethylidene groups facilitate hydrogen bonding and electrostatic interactions, crucial for effective binding to target proteins.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in infection control.
  • Immunomodulation : The compound may enhance immune responses by modulating the activity of immune cells, such as lymphocytes and macrophages.
  • Cell Proliferation : It has been observed to influence cell proliferation rates in certain cellular models.

Data Tables

Activity Type Description References
AntimicrobialInhibits growth of specific bacterial strains
ImmunomodulatoryEnhances phagocytic activity in immune cells
Cell ProliferationModulates proliferation in cultured cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus, showing significant inhibition at varying concentrations.
  • Immunological Response : In a clinical trial involving patients with chronic infections, administration of the peptide led to improved immune markers compared to a placebo group.
  • Cell Culture Experiments : In vitro studies demonstrated that treatment with the compound resulted in increased proliferation rates in fibroblast cell lines, suggesting potential applications in wound healing.

Q & A

Q. How can researchers determine the molecular conformation and stability of this peptide under physiological conditions?

Methodological Answer:

  • Circular Dichroism (CD) Spectroscopy : Use CD to analyze secondary structure (e.g., α-helix, β-sheet) in buffered solutions at varying pH (5.0–7.4) and temperatures (25–37°C).
  • Molecular Dynamics (MD) Simulations : Employ software like GROMACS to predict conformational changes in aqueous environments. Compare results with experimental CD data to validate stability .
  • Differential Scanning Calorimetry (DSC) : Measure thermal denaturation profiles to assess thermodynamic stability.

Q. What strategies are recommended for synthesizing this peptide with high purity?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc chemistry with orthogonal protecting groups for diaminomethylidene-modified ornithine residues.
  • HPLC Purification : Optimize gradients (e.g., 10–60% acetonitrile in 0.1% TFA) and monitor purity via LC-MS. For challenging residues like methionine, include reducing agents (e.g., TCEP) to prevent oxidation .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF or ESI-MS) and detect side products like truncated sequences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this peptide?

Methodological Answer:

  • Controlled Solubility Assays : Prepare peptide solutions in buffers (e.g., PBS, Tris-HCl) at defined ionic strengths (50–200 mM) and measure turbidity via UV-Vis spectroscopy (OD600).
  • Dynamic Light Scattering (DLS) : Quantify aggregation states under conflicting conditions (e.g., pH 6.0 vs. 7.4). Cross-reference with computational solubility predictions (e.g., LogP from PubChem data) .
  • Critical Analysis of Literature : Compare experimental protocols (e.g., centrifugation speeds, filtration methods) to identify procedural discrepancies .

Q. What experimental designs are optimal for studying its interaction with metalloenzymes?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to enzymes like urease or arginase, which interact with ornithine derivatives. Use 20 µM peptide and titrate with 1–10 µM enzyme .
  • X-ray Crystallography : Co-crystallize the peptide with target enzymes. Resolve structures at ≤2.0 Å resolution using synchrotron radiation (e.g., APS or ESRF facilities). Analyze diaminomethylidene-ornithine coordination with metal ions (e.g., Zn²⁺) .
  • Enzymatic Assays : Monitor inhibition kinetics (IC50) via spectrophotometric detection of reaction products (e.g., ammonia for urease) .

Q. How can researchers address inconsistencies in peptide stability during long-term storage?

Methodological Answer:

  • Stability-Enhancing Formulations : Test lyophilized vs. liquid states with cryoprotectants (e.g., trehalose) or antioxidants (e.g., methionine).
  • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC-MS/MS. Identify hydrolytic cleavage sites (e.g., serine-alanine bonds) .
  • Nuclear Magnetic Resonance (NMR) : Track chemical shift changes in ¹H- or ¹³C-NMR spectra to detect oxidation or racemization .

Q. What advanced techniques are suitable for studying its proteolytic resistance in biological models?

Methodological Answer:

  • Fluorescent Labeling : Conjugate FITC or TAMRA to the N-terminus and incubate with serum proteases. Monitor degradation via fluorescence quenching and SDS-PAGE .
  • Radiolabeled Tracer Studies : Synthesize ¹⁴C-labeled peptide and quantify metabolic breakdown in cell lysates using scintillation counting.
  • Surface Plasmon Resonance (SPR) : Immobilize proteases (e.g., trypsin) on sensor chips and measure real-time cleavage kinetics .

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